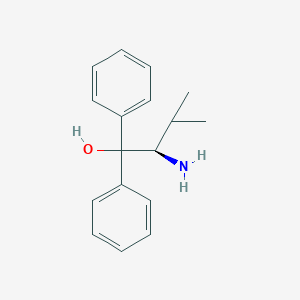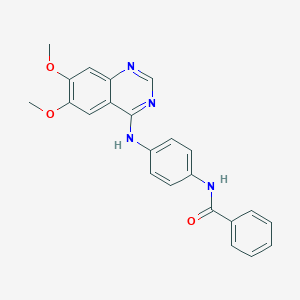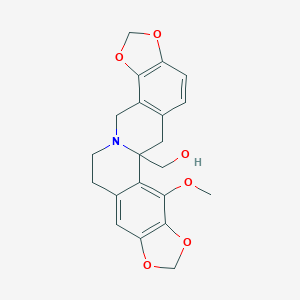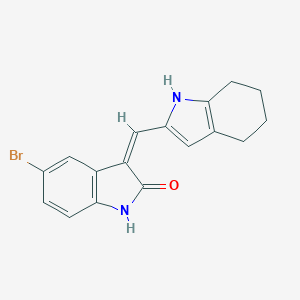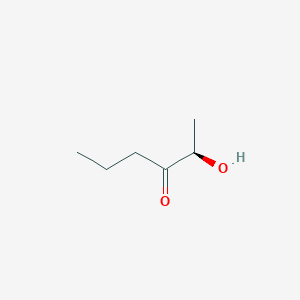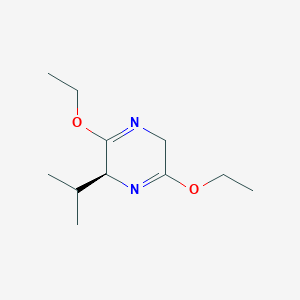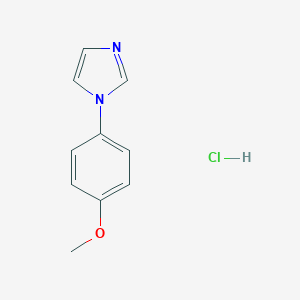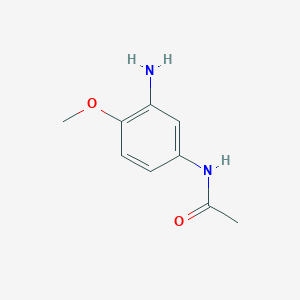![molecular formula C6H10Cl2F4OSi B160917 Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane CAS No. 1692-54-2](/img/structure/B160917.png)
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane, also known as TMCTS, is a chemical compound that is widely used in scientific research. It is a versatile reagent that has a wide range of applications in various fields, including organic synthesis, materials science, and surface chemistry. In
科学的研究の応用
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of silicon-containing compounds. It is also used in the preparation of functionalized surfaces, such as self-assembled monolayers. In addition, Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is used as a crosslinking agent in the preparation of silicone elastomers and in the modification of polymers.
作用機序
The mechanism of action of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is not fully understood. However, it is believed to react with hydroxyl groups present on the surface of materials, forming a covalent bond with the surface. This results in the formation of a stable, functionalized surface that can be used for a variety of applications.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane. However, it is believed to be relatively non-toxic and non-carcinogenic. It is also considered to be a low-risk chemical, with no significant hazards associated with its use.
実験室実験の利点と制限
One of the main advantages of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is its versatility. It can be used in a wide range of applications, from organic synthesis to materials science. It is also relatively easy to handle and store, making it a popular choice for researchers. However, there are some limitations to its use. For example, it can be difficult to control the extent of functionalization when using Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane, which can lead to inconsistent results. In addition, it can be expensive, which may limit its use in some laboratories.
将来の方向性
There are many potential future directions for the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in scientific research. One area of interest is the development of new functionalized surfaces using Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane. This could lead to the creation of new materials with unique properties and applications. Another area of interest is the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in the synthesis of new silicon-containing compounds. This could lead to the development of new drugs, catalysts, and materials. Finally, there is potential for the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in the field of nanotechnology, where it could be used to create new nanostructures with unique properties.
Conclusion:
In conclusion, Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is a versatile reagent that has a wide range of applications in scientific research. It is commonly used in organic synthesis, materials science, and surface chemistry. While there are some limitations to its use, it is considered to be a low-risk chemical with no significant hazards associated with its use. There are many potential future directions for the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in scientific research, including the development of new functionalized surfaces, the synthesis of new silicon-containing compounds, and the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in nanotechnology.
合成法
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane can be synthesized using a variety of methods. One of the most common methods is the reaction of dichloromethylsilane with 3-(1,1,2,2-tetrafluoroethoxy)propyl magnesium bromide. This reaction results in the formation of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane as a colorless liquid. Another method involves the reaction of dichloromethylsilane with 3-(1,1,2,2-tetrafluoroethoxy)propene in the presence of a catalyst such as palladium on carbon.
特性
CAS番号 |
1692-54-2 |
|---|---|
製品名 |
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
分子式 |
C6H10Cl2F4OSi |
分子量 |
273.12 g/mol |
IUPAC名 |
dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
InChI |
InChI=1S/C6H10Cl2F4OSi/c1-14(7,8)4-2-3-13-6(11,12)5(9)10/h5H,2-4H2,1H3 |
InChIキー |
YDAPSIYKUYWNDG-UHFFFAOYSA-N |
SMILES |
C[Si](CCCOC(C(F)F)(F)F)(Cl)Cl |
正規SMILES |
C[Si](CCCOC(C(F)F)(F)F)(Cl)Cl |
その他のCAS番号 |
1692-54-2 |
同義語 |
dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



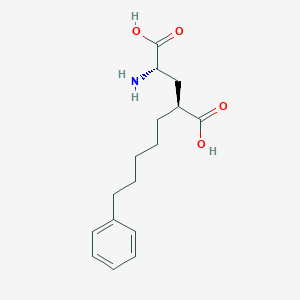

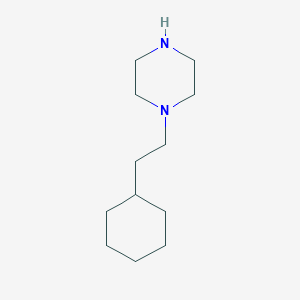
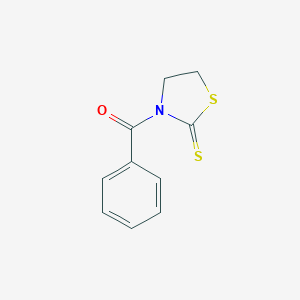
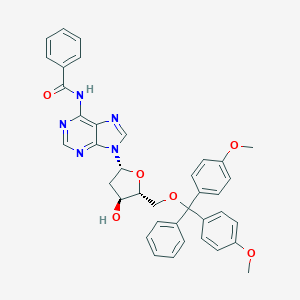
![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)
